molecular formula C10H17NO2 B3386197 1-[(Oxolan-2-yl)methyl]piperidin-4-one CAS No. 71106-10-0

1-[(Oxolan-2-yl)methyl]piperidin-4-one

Cat. No.: B3386197
CAS No.: 71106-10-0
M. Wt: 183.25 g/mol
InChI Key: CMKOZWRIBGEIOD-UHFFFAOYSA-N
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Description

1-[(Oxolan-2-yl)methyl]piperidin-4-one is a heterocyclic organic compound with the molecular formula C10H17NO2. It features a piperidinone ring substituted with an oxolan-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Oxolan-2-yl)methyl]piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of piperidin-4-one with oxirane (ethylene oxide) under basic conditions to introduce the oxolan-2-ylmethyl group. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is conducted in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(Oxolan-2-yl)methyl]piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(Oxolan-2-yl)methyl]piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Oxolan-2-yl)methyl]piperidin-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Oxolan-2-yl)methyl]piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ketone group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKOZWRIBGEIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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